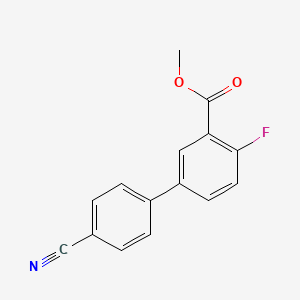

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate

Descripción general

Descripción

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate: is an organic compound with the molecular formula C15H10FNO2 It is a derivative of benzoic acid, featuring a fluorine atom and a cyanophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate typically involves the esterification of 5-(4-cyanophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 5-(4-cyanophenyl)-2-fluorobenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The fluorine atom in the compound can be substituted by nucleophiles in reactions facilitated by catalysts like palladium or copper.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or tetrahydrofuran.

Substitution: Palladium or copper catalysts, nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Formation of 5-(4-cyanophenyl)-2-fluorobenzoic acid.

Reduction: Formation of 5-(4-aminophenyl)-2-fluorobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: In the materials science industry, this compound can be used in the development of new polymers and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparación Con Compuestos Similares

- Methyl 5-(4-cyanophenyl)furan-2-carboxylate

- Methyl 5-(4-cyanophenyl)-2-chlorobenzoate

- Methyl 5-(4-cyanophenyl)-2-bromobenzoate

Comparison: Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₅H₁₃FNO₂

- Molecular Weight : Approximately 253.27 g/mol

- IUPAC Name : this compound

The compound contains a fluorine atom and a cyanophenyl group, which are critical for its biological activity. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The fluorine atom can improve binding affinity and selectivity towards these targets, which may lead to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for disease progression, particularly in cancer and inflammatory conditions.

- Receptor Modulation : It may act as a modulator of receptors involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through caspase activation and disrupting cell cycle progression.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses. This property could be beneficial in treating chronic inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the effects of this compound on cancer cell lines.

- Methodology : Various concentrations of the compound were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity against both cell types.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.

- Methodology : Mice were treated with the compound prior to induction of inflammation.

- Results : The compound significantly reduced edema and levels of inflammatory markers compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 and A549 cell lines | |

| Anti-inflammatory | Reduced cytokine production |

Propiedades

IUPAC Name |

methyl 5-(4-cyanophenyl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZNGXBXWQJUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742926 | |

| Record name | Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-84-9 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.